1,1,2,2-Tetrafluoro-3-methoxypropane
Overview
Description
1,1,2,2-Tetrafluoro-3-methoxypropane is a colorless, odorless, and non-flammable gas at room temperature. It belongs to the hydrofluorocarbon family, a group of synthetic compounds developed as replacements for ozone-depleting chlorofluorocarbons and hydrochlorofluorocarbons. Its molecular formula is C4H6F4O, and it has a molecular weight of 146.0835 .
Preparation Methods
1,1,2,2-Tetrafluoro-3-methoxypropane is primarily synthesized through the fluorination of chlorofluoroethers. One common method involves the use of antimony pentafluoride as a catalyst. The reaction can be represented as follows:
CF2ClCH2CH2Cl+2SbF5→C4H6F4O+2SbCl3
This reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
1,1,2,2-Tetrafluoro-3-methoxypropane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common reagents used in these reactions include halogens, oxidizing agents, and reducing agents. The major products formed from these reactions vary based on the specific reaction conditions and reagents employed.
Scientific Research Applications
1,1,2,2-Tetrafluoro-3-methoxypropane has numerous applications in scientific research, including:
Solvent: It is used as a solvent in various chemical reactions and processes due to its stability and non-reactivity.
Refrigerant: The compound is utilized as a refrigerant in cooling systems.
Precursor in Synthesis: It serves as a precursor in the synthesis of specialty materials and other fluorinated compounds.
Electrolytes for Lithium Metal Batteries: Recent research has shown that this compound can be used in the formulation of electrolytes for lithium metal batteries, enhancing their performance at ultra-low temperatures.
Mechanism of Action
1,1,2,2-Tetrafluoro-3-methoxypropane primarily functions as a refrigerant, aerosol propellant, or solvent due to its physical properties. It does not exhibit significant biological activity or a specific mechanism of action within biological systems. in the context of lithium metal batteries, the compound’s amphiphilic nature allows it to form a core-shell solvation structure, improving ion conductivity and stability .
Comparison with Similar Compounds
1,1,2,2-Tetrafluoro-3-methoxypropane can be compared with other similar compounds, such as:
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Used in the preparation of volatile sodium yttrium and zirconium fluoroalkoxides.
2,2,3,3-Tetrafluoro-1-methoxypropane: Another fluorinated ether with similar properties.
The uniqueness of this compound lies in its specific combination of fluorine and methoxy groups, which confer distinct physical and chemical properties, making it suitable for specialized applications in scientific research and industry.
Properties
IUPAC Name |
1,1,2,2-tetrafluoro-3-methoxypropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F4O/c1-9-2-4(7,8)3(5)6/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXZHYNQHNBVKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382592 | |
Record name | 1,1,2,2-tetrafluoro-3-methoxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60598-17-6 | |
Record name | 1,1,2,2-tetrafluoro-3-methoxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 60598-17-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,1,2,2-Tetrafluoro-3-methoxypropane contribute to improved performance in lithium-metal batteries, particularly at low temperatures?
A1: this compound exhibits a unique amphiphilic structure, meaning it possesses both lithium-loving (lithiophilic) and solvent-loving segments. [] This characteristic enables the molecule to interact with lithium ions (Li+) and the electrolyte solvent in a distinct way. The lithiophilic segment preferentially coordinates with Li+, forming a "solvation shell" around the ion. This interaction promotes the self-assembly of a core-shell-solvation structure within the electrolyte. []
- Enhanced Ionic Conductivity: The organized structure facilitates faster Li+ transport, even at low temperatures, leading to improved rate capability. []
- Reduced Desolvation Energy: The weaker interaction between the solvated Li+ and the surrounding solvent molecules due to the core-shell structure results in easier desolvation at the electrode interface, improving charge transfer kinetics. []
- Stable SEI Formation: The electrolyte promotes the formation of a robust and conductive solid electrolyte interphase (SEI) on the lithium metal anode, protecting it from parasitic reactions and enhancing stability. []
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